molecular formula C15H12FN5O B387110 2-BENZOTRIAZOL-1-YL-ACETIC ACID (2-FLUORO-BENZYLIDENE)-HYDRAZIDE

2-BENZOTRIAZOL-1-YL-ACETIC ACID (2-FLUORO-BENZYLIDENE)-HYDRAZIDE

Cat. No.: B387110
M. Wt: 297.29g/mol
InChI Key: ONZBXDLETRZAEB-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzotriazole moiety linked to an acetohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1H-benzotriazol-1-yl)acetohydrazide with 2-fluorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions often require catalysts or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions, influencing enzymatic activities and protein functions. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain biological targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide: Shares the benzotriazole and acetohydrazide moieties but lacks the fluorophenyl group.

    2-(1H-Benzotriazol-1-yl)-1-phenylethanol: Contains a benzotriazole ring but differs in the substituent groups attached to the core structure.

Uniqueness

2-(1H-benzotriazol-1-yl)-N’-[(E)-(2-fluorophenyl)methylidene]acetohydrazide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H12FN5O

Molecular Weight

297.29g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12FN5O/c16-12-6-2-1-5-11(12)9-17-19-15(22)10-21-14-8-4-3-7-13(14)18-20-21/h1-9H,10H2,(H,19,22)/b17-9+

InChI Key

ONZBXDLETRZAEB-RQZCQDPDSA-N

SMILES

C1=CC=C(C(=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2)F

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2)F

Origin of Product

United States

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